molecular formula C9H6FNO2S B575221 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one CAS No. 175711-85-0

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one

Cat. No.: B575221
CAS No.: 175711-85-0
M. Wt: 211.21
InChI Key: KWCHSSSNEGKYNE-UHFFFAOYSA-N
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Description

5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one: is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an acetyl group at the 5th position and a fluorine atom at the 6th position on the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Acetylation: The acetyl group can be introduced by reacting the intermediate compound with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol or the fluorine atom to a hydrogen atom.

    Substitution: The acetyl and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Conditions may vary depending on the desired substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or de-fluorinated products.

    Substitution: Various substituted benzothiazoles depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.

    Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine:

    Drug Development: Due to its unique structure, it may be investigated for potential pharmacological activities, such as antimicrobial or anticancer properties.

    Biochemical Research: It can be used as a probe or marker in biochemical assays.

Industry:

    Dye and Pigment Production: The compound may be used in the synthesis of dyes and pigments with specific properties.

    Polymer Chemistry: It can be incorporated into polymers to modify their properties.

Mechanism of Action

The mechanism of action of 5-Acetyl-6-fluoro-1,3-benzothiazol-2(3H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

    5-Acetyl-1,3-benzothiazol-2(3H)-one: Lacks the fluorine atom, which may result in different chemical and biological properties.

    6-Fluoro-1,3-benzothiazol-2(3H)-one:

    5-Acetyl-6-chloro-1,3-benzothiazol-2(3H)-one: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical behavior and interactions.

Properties

IUPAC Name

5-acetyl-6-fluoro-3H-1,3-benzothiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c1-4(12)5-2-7-8(3-6(5)10)14-9(13)11-7/h2-3H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWCHSSSNEGKYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1F)SC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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